molecular formula C20H21NO4 B15309172 2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid

2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B15309172
M. Wt: 339.4 g/mol
InChI Key: KKJUUPMMYNTPRT-UHFFFAOYSA-N
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Description

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as N-Benzyloxycarbonyl-L-proline, is a derivative of proline, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a benzyl group attached to the carboxyl group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

2-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO4/c22-18(23)20(14-16-8-3-1-4-9-16)12-7-13-21(20)19(24)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23)

InChI Key

KKJUUPMMYNTPRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline with a benzyloxycarbonyl (Cbz) group. One common method involves dissolving L-proline in a sodium hydroxide solution and cooling the mixture to ice-water temperature. Benzyloxycarbonyl chloride (Cbz-Cl) is then added portionwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature, and the product is extracted using ethyl acetate. The extract is dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is further purified by recrystallization from ethyl acetate/petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of protection, extraction, and purification, but with optimized reaction conditions and equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.

    Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation is often employed.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as a prolidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes, including collagen metabolism and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis and as an enzyme inhibitor. Its structural features allow for selective interactions with biological targets, making it valuable in both research and industrial applications.

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